molecular formula C15H22N2O3S B5221085 N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5221085
M. Wt: 310.4 g/mol
InChI Key: UBPYLBLWVFMDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as BOPPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPPS is a sulfonamide-based compound that has been synthesized through a unique method, and its mechanism of action and biochemical effects have been studied in detail. In

Mechanism of Action

The mechanism of action of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the formation of a stable adduct with amino acids and peptides, which can be analyzed using various analytical techniques. The sulfonamide group in N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide reacts with the amino group of the amino acids and peptides, forming a stable adduct that can be easily analyzed. In medicinal chemistry, N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of amyloid beta levels in Alzheimer's disease. N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its ease of synthesis and high yield. N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is also a relatively stable compound that can be stored for extended periods without significant degradation. However, one of the limitations of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the use of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a derivatizing agent may require specialized equipment and expertise, which may limit its use in some laboratories.

Future Directions

There are several future directions for the study of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, including the development of new derivatives with improved properties and the exploration of its potential therapeutic applications. N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide may also be studied for its potential applications in the field of environmental chemistry, where it may be used as a reagent for the analysis of various environmental pollutants. Further research is needed to fully understand the potential applications of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in various scientific research fields.
Conclusion:
In conclusion, N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a relatively simple process, and the compound has been extensively studied for its potential applications in analytical chemistry and medicinal chemistry. N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has a unique mechanism of action, and its biochemical and physiological effects have been studied in detail. While N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for use in laboratory experiments, it also has limitations that must be considered. Future research will continue to explore the potential applications of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in various scientific research fields.

Synthesis Methods

The synthesis of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves a two-step process that starts with the reaction of p-toluenesulfonyl chloride with N-butylpiperidine to form N-butyl-4-(p-toluenesulfonyl)piperidine. This intermediate compound is then reacted with potassium cyanate to form N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, which is the final product. The synthesis of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is in the field of analytical chemistry, where it is used as a derivatizing agent for the analysis of amino acids and peptides. N-butyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-butyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-3-11-16-21(19,20)14-9-7-13(8-10-14)17-12-5-4-6-15(17)18/h7-10,16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYLBLWVFMDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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